N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide
Overview
Description
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide is a complex organic compound that features a long-chain hydrocarbon with multiple functional groups
Mechanism of Action
Target of Action
C6 L-threo Ceramide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides . It primarily targets the NADPH oxidase complex (Nox2) in cells . Nox2 plays a crucial role in generating reactive oxygen species (ROS), which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
C6 L-threo Ceramide interacts with its target, Nox2, leading to an increase in Nox2 activation, which results in ROS generation and subunit expression and activation . This interaction leads to changes in the cellular environment, affecting various cellular processes .
Biochemical Pathways
The interaction of C6 L-threo Ceramide with Nox2 affects several biochemical pathways. One of the most significant effects is the induction of oxidative stress mediated by Nox2, which can lead to mitochondrial dysfunction . This can result in a significant reduction in mitochondrial membrane potential and an increase in caspase-3 activity, a key enzyme involved in apoptosis .
Pharmacokinetics
C6 L-threo Ceramide is a very hydrophobic molecule, making it difficult to deliver efficiently to cells . When complexed with cholesteryl phosphocholine (cholpc), the bioavailability of the short-chain ceramide for cells is increased, potentiating its effects compared to when it is dissolved in a solvent . This suggests that the ADME properties of C6 L-threo Ceramide can be significantly influenced by the delivery method used.
Result of Action
The action of C6 L-threo Ceramide leads to a variety of molecular and cellular effects. Most notably, it can inhibit cell proliferation and induce apoptosis . It also affects calcium homeostasis, leading to an influx of calcium into the mitochondria .
Action Environment
The action, efficacy, and stability of C6 L-threo Ceramide can be influenced by various environmental factors. For instance, the presence of elevated glucose or saturated fatty acids such as palmitate can result in excessive intracellular oxidative stress mediated by Nox2 . This can enhance the cytotoxic effects of C6 L-threo Ceramide . Furthermore, the formulation used to deliver C6 L-threo Ceramide to cells can significantly impact its bioavailability and potency .
Biochemical Analysis
Biochemical Properties
C6 L-threo Ceramide interacts with various enzymes, proteins, and other biomolecules. It is involved in the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This interaction plays a significant role in the biochemical reactions within the cell .
Cellular Effects
C6 L-threo Ceramide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in insulin-secreting INS 832/13 cells, it has been shown to induce mitochondrial dysfunction and loss in cell viability .
Molecular Mechanism
The molecular mechanism of action of C6 L-threo Ceramide involves its interaction with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it induces NADPH oxidase activation, leading to increased ROS generation .
Temporal Effects in Laboratory Settings
The effects of C6 L-threo Ceramide change over time in laboratory settings. It has been observed that exposure to this compound leads to a marked increase in ROS generation and a significant reduction in mitochondrial membrane potential over time . These changes highlight the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of C6 L-threo Ceramide vary with different dosages in animal models . At certain thresholds, it has been observed to decrease tumor growth and metastasis in the lungs without side effects . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
C6 L-threo Ceramide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it is involved in the activation of the AMPK/p38 MAPK pathway .
Transport and Distribution
C6 L-threo Ceramide is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation . For example, it is rapidly transferred between liposomes and labels the Golgi apparatus .
Subcellular Localization
The subcellular localization of C6 L-threo Ceramide and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, it is known to label the Golgi apparatus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecenal and hexanoic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.
Hydroxylation: The intermediate undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Amidation: The final step involves the amidation reaction, where the intermediate reacts with hexanamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques, such as chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, alkylated compounds.
Scientific Research Applications
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide
- **N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-decanamide
Uniqueness
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-WBJAFTEYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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